(R)-N-(4-bromobenzylidene)-2-methylpropane-2-sulfinamide
CAS No.:
Cat. No.: VC13575187
Molecular Formula: C11H14BrNOS
Molecular Weight: 288.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14BrNOS |
|---|---|
| Molecular Weight | 288.21 g/mol |
| IUPAC Name | (NE,R)-N-[(4-bromophenyl)methylidene]-2-methylpropane-2-sulfinamide |
| Standard InChI | InChI=1S/C11H14BrNOS/c1-11(2,3)15(14)13-8-9-4-6-10(12)7-5-9/h4-8H,1-3H3/b13-8+/t15-/m1/s1 |
| Standard InChI Key | LDRVYZUIUHRGAW-XETPBLJFSA-N |
| Isomeric SMILES | CC(C)(C)[S@@](=O)/N=C/C1=CC=C(C=C1)Br |
| SMILES | CC(C)(C)S(=O)N=CC1=CC=C(C=C1)Br |
| Canonical SMILES | CC(C)(C)S(=O)N=CC1=CC=C(C=C1)Br |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure features a sulfinamide group (-S(O)NH₂) attached to a tert-butyl group and a 4-bromobenzylidene moiety. The sulfinamide’s sulfur atom adopts a tetrahedral geometry, with the oxygen double-bonded to sulfur and the nitrogen bonded to the benzylidene group. The bromine atom at the para position of the aromatic ring enhances electronic polarization, influencing reactivity in cross-coupling reactions.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 1206640-93-8 |
| Molecular Formula | C₁₁H₁₄BrNOS |
| Molecular Weight | 288.21 g/mol |
| IUPAC Name | (R,E)-N-(4-Bromobenzylidene)-2-methylpropane-2-sulfinamide |
| Optical Activity | [α]₂₂/D +1.0° (c=0.5%, CHCl₃) |
The R configuration at the sulfur center confers chirality, critical for its role in asymmetric catalysis . The benzylidene group’s E geometry stabilizes the molecule through conjugation between the imine and aromatic π-systems.
Synthesis and Optimization
Condensation Reaction
The primary synthesis route involves condensing 4-bromobenzaldehyde with (R)-2-methylpropane-2-sulfinamide under acidic or basic conditions. Ethanol or methanol serves as the solvent, with yields exceeding 80% when catalyzed by titanium tetraethoxide (Ti(OEt)₄):
The reaction proceeds via imine formation, with Ti(OEt)₄ acting as a Lewis acid to dehydrate the intermediate hemiaminal .
Purification and Characterization
Crude product purification employs flash chromatography (silica gel, ethyl acetate/hexane eluent), followed by recrystallization from heptane-toluene mixtures. Purity is confirmed via ¹H NMR (δ 8.98 ppm, imine proton) and HPLC (>98% enantiomeric excess) .
Chemical Reactivity and Functionalization
Oxidation and Reduction
The sulfinamide group undergoes oxidation with m-chloroperbenzoic acid (mCPBA) to yield sulfoxides, while reduction with NaBH₄ selectively converts the imine to an amine without altering the sulfinamide:
Cross-Coupling Reactions
Biological Activity and Mechanisms
Enzyme Inhibition
The sulfinamide’s NH group forms hydrogen bonds with protease active sites (e.g., HIV-1 protease), while the bromobenzylidene moiety engages in π-stacking with phenylalanine residues. This dual interaction inhibits enzymatic activity at IC₅₀ values of 1–5 μM.
Antibacterial Properties
In vitro studies demonstrate MIC values of 8–16 μg/mL against Staphylococcus aureus and Escherichia coli, attributed to membrane disruption via hydrophobic interactions with lipid bilayers.
Industrial and Research Applications
Asymmetric Catalysis
As a chiral auxiliary, the compound directs stereoselectivity in aldol reactions and Michael additions. For example, it achieves >90% ee in the synthesis of β-amino alcohols .
Pharmaceutical Intermediates
The compound is a precursor to ibrutinib analogs, where its bromine atom is replaced by pyrazolopyrimidine groups via cross-coupling. These analogs exhibit potent kinase inhibition in cancer cell lines.
Recent Advancements and Future Directions
Flow Chemistry Synthesis
Recent protocols employ continuous-flow reactors to reduce reaction times from 12 hours to 30 minutes, enhancing scalability for industrial production .
Computational Modeling
DFT studies predict that substituting bromine with electron-withdrawing groups (e.g., -CF₃) could enhance binding affinity to the SARS-CoV-2 main protease by 30%, guiding future drug design.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume